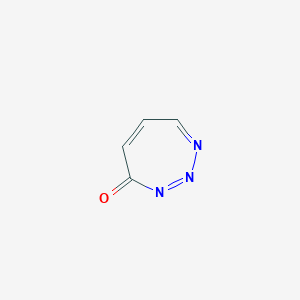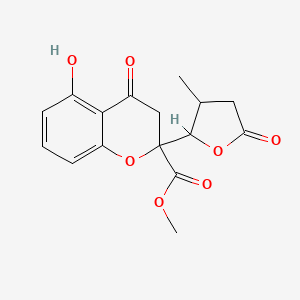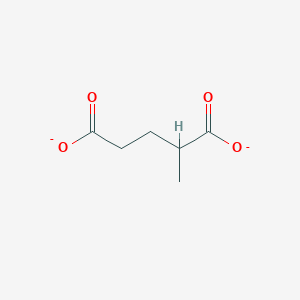
2-Methylglutarate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylglutarate(2-) is a dicarboxylic acid dianion obtained by deprotonation of the carboxy groups of 2-methylglutaric acid. It has a role as a mammalian metabolite. It is a conjugate base of a 2-methylglutaric acid.
Applications De Recherche Scientifique
1. Use in Synthesizing Biologically Active Compounds
2-Methylglutarate derivatives, such as enantiomerically pure methyl hydrogen (R)-3-methylglutarate, have been utilized in the synthesis of biologically active compounds. This includes the stereospecific synthesis of sex pheromones like 10-methyl-2-tridecanone for the southern corn rootworm, and building blocks for other chiral insect pheromones (Rossi, Carpita, & Chini, 1985).
2. Role in Cancer Biology
2-Hydroxyglutarate, closely related to 2-methylglutarate, has been identified as an oncometabolite, acting as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. This property is significant in the study of cancer biology, especially in the understanding of the metabolic pathways disturbed in IDH mutant tumors (Evans et al., 2015).
3. Association with Breast Cancer Prognosis
The accumulation of 2-hydroxyglutarate in breast tumors has been linked to an association with poor prognosis. This finding is significant in the characterization of the metabolomic profile of human breast tumors and the development of cancer biomarkers (Terunuma et al., 2014).
4. Involvement in Metabolic Disorders
3-Methylglutaconic aciduria, a disorder involving 2-methylglutarate, manifests in several clinical syndromes. Understanding these syndromes and their metabolic underpinnings is crucial in pediatric medicine and genetics (Gibson et al., 1991).
5. Diagnostic Potential in Neurological Disorders
2-Hydroxyglutarate detection via Magnetic Resonance Spectroscopy (MRS) offers a noninvasive diagnostic tool for IDH mutant tumors, representing a significant advancement in neurological disorder diagnostics (Andronesi et al., 2013).
6. Antitumor Activity
R-2-hydroxyglutarate, a variant of 2-hydroxyglutarate, shows broad anti-leukemic activity. Its mechanism involves inhibiting fat mass and obesity-associated protein activity, impacting RNA modification and cancer epitranscriptomics (Su et al., 2018).
7. Enzymatic Synthesis Applications
Enzymatic synthesis of 4-methyl-L-glutamic acid diastereoisomers, related to 2-methylglutarate, demonstrates its potential in biochemical studies and pharmaceutical applications (Righini-Tapie & Azerad, 1984).
8. Insight into DNA Methylation and Cancer
2-Hydroxyglutarate's ability to inhibit necroptosis by stimulating DNA methyltransferase 1-dependent hypermethylation elucidates its role in DNA methylation processes, contributing to cancer research (Yang et al., 2017).
9. Link to Epigenetics
The study of 2-hydroxyglutarate offers insights into the metabolic control of methylation and acetylation in epigenetics, crucial for understanding gene expression regulation (Su, Wellen, & Rabinowitz, 2016).
10. Reproductive Health Research
Research into the effects of 2-oxoketoglutarate, similar to 2-methylglutarate, during pregnancy on bone properties provides valuable data for reproductive health and animal husbandry (Tomaszewska et al., 2015).
Propriétés
Formule moléculaire |
C6H8O4-2 |
|---|---|
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
2-methylpentanedioate |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/p-2 |
Clé InChI |
AQYCMVICBNBXNA-UHFFFAOYSA-L |
SMILES |
CC(CCC(=O)[O-])C(=O)[O-] |
SMILES canonique |
CC(CCC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



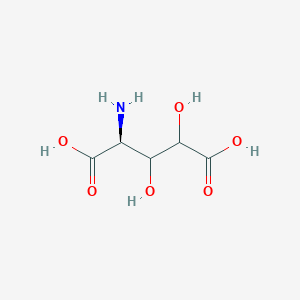
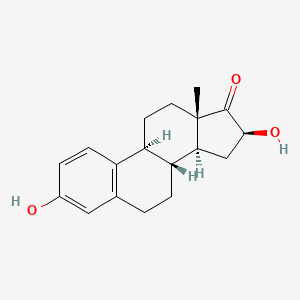
![2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)
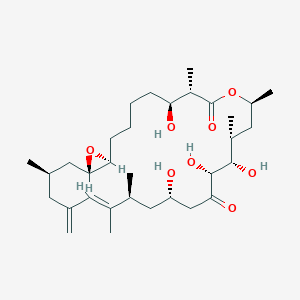

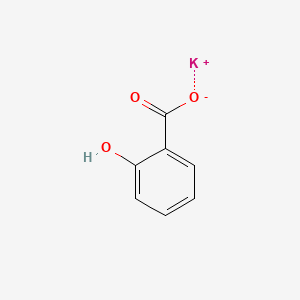
![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-6-[(2S)-5,5-dimethyloxolan-2-yl]-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B1260396.png)
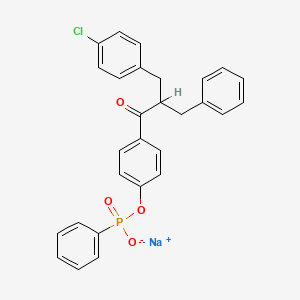

![2-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B1260401.png)
![2-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B1260402.png)
